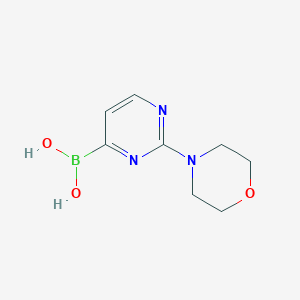

2-Morpholinopyrimidine-4-boronic acid

Description

Properties

Molecular Formula |

C8H12BN3O3 |

|---|---|

Molecular Weight |

209.01 g/mol |

IUPAC Name |

(2-morpholin-4-ylpyrimidin-4-yl)boronic acid |

InChI |

InChI=1S/C8H12BN3O3/c13-9(14)7-1-2-10-8(11-7)12-3-5-15-6-4-12/h1-2,13-14H,3-6H2 |

InChI Key |

PSQWJAKVAXNYRB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NC(=NC=C1)N2CCOCC2)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Morpholinopyrimidine 4 Boronic Acid and Its Precursors

Direct Borylation Strategies on Pyrimidine (B1678525) Scaffolds

Direct borylation methods involve the introduction of a boron-containing group onto a pre-existing pyrimidine ring. These strategies are often favored for their efficiency and can be broadly categorized into metal-mediated and catalyzed reactions.

Halogen-Boron Exchange and Directed Metalation Approaches

One of the most established methods for the synthesis of aryl and heteroaryl boronic acids is the halogen-metal exchange followed by quenching with a boron electrophile. This approach is particularly useful for substrates where direct C-H borylation is not feasible or lacks regioselectivity. The general mechanism involves the reaction of an organohalide with a strong organometallic base, typically an alkyllithium reagent, at low temperatures to prevent side reactions. wikipedia.orgnumberanalytics.com

The process for a hypothetical 4-halo-2-morpholinopyrimidine would proceed as follows:

Lithiation: The starting 4-bromo- or 4-iodo-2-morpholinopyrimidine is treated with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at cryogenic temperatures (e.g., -78 °C). This results in a rapid halogen-lithium exchange, forming a highly reactive 2-morpholinopyrimidin-4-yllithium intermediate. The rate of exchange typically follows the trend I > Br > Cl. harvard.edu

Borylation: The organolithium intermediate is then quenched in situ with a trialkyl borate (B1201080), most commonly trimethyl borate or triisopropyl borate.

Hydrolysis: The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final 2-morpholinopyrimidine-4-boronic acid.

While effective, this method requires strictly anhydrous conditions and low temperatures due to the high reactivity of the organolithium intermediates. The presence of other electrophilic functional groups on the pyrimidine ring may not be tolerated.

Miyaura Borylation and Related Catalytic Borylation Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, offer a milder and more functional-group-tolerant alternative to halogen-metal exchange. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl or heteroaryl halide (or triflate) with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. wikipedia.org

A typical procedure for the Miyaura borylation of a 4-halo-2-morpholinopyrimidine would involve:

Substrate: 4-Chloro- or 4-bromo-2-morpholinopyrimidine.

Boron Reagent: Bis(pinacolato)diboron (B136004) (B₂pin₂) is the most commonly used reagent, which forms a stable pinacol (B44631) boronate ester.

Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand.

Base: A weak base such as potassium acetate (B1210297) (KOAc) or potassium carbonate (K₂CO₃) is crucial to facilitate the transmetalation step.

Solvent: Aprotic polar solvents like dioxane, DMF, or DMSO are commonly employed.

The resulting pinacol boronate ester is a stable, often crystalline solid that can be easily purified by chromatography and stored. This ester can then be hydrolyzed to the boronic acid if required, or used directly in subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. The reaction conditions are generally mild and tolerate a wide variety of functional groups, making this a highly versatile method.

Installation of the Morpholine (B109124) Moiety onto Pyrimidine Frameworks

An alternative synthetic strategy involves the introduction of the morpholine group onto a pyrimidine ring that is already functionalized for subsequent borylation. This is a common approach when the starting materials, such as dichloropyrimidines, are readily available.

Nucleophilic Aromatic Substitution Routes for Morpholine Introduction

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions, especially when a good leaving group like a halogen is present. The introduction of a morpholine moiety can be achieved by reacting a halopyrimidine with morpholine, often in the presence of a base.

For example, starting from 2,4-dichloropyrimidine (B19661), a selective monosubstitution can be achieved by carefully controlling the reaction conditions. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. nsf.gov A typical procedure involves reacting 2,4-dichloropyrimidine with one equivalent of morpholine in a suitable solvent like ethanol (B145695) or isopropanol, often with a base such as triethylamine (B128534) or potassium carbonate to scavenge the HCl produced. This yields 4-chloro-2-morpholinopyrimidine as the major product.

| Starting Material | Reagent | Base | Solvent | Product |

| 2,4-Dichloropyrimidine | Morpholine | K₂CO₃ | DMF | 4-Chloro-2-morpholinopyrimidine |

| 4,6-Dichloropyrimidine | Morpholine | K₂CO₃ | DMF | 4-Chloro-6-morpholinopyrimidine |

This table presents typical conditions for the nucleophilic aromatic substitution of morpholine onto dichloropyrimidines.

Subsequent Functionalization to this compound

Once the 4-chloro-2-morpholinopyrimidine intermediate is synthesized, it can be converted to the target boronic acid using the methods described in section 2.1. The Miyaura borylation is particularly well-suited for this transformation due to its compatibility with the morpholine group.

The reaction would involve treating 4-chloro-2-morpholinopyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to afford the this compound pinacol ester. Subsequent hydrolysis would then yield the final product. This two-step sequence, SNAr followed by Miyaura borylation, represents a robust and versatile route to the title compound.

Synthesis and Interconversion of Boronic Acid Derivatives

Boronic acids are known to readily undergo dehydration to form cyclic anhydrides (boroxines) and can be challenging to purify and store. For this reason, they are often handled as their corresponding boronate esters, with the pinacol esters being the most common due to their high stability and ease of handling.

The synthesis of this compound via Miyaura borylation directly yields the pinacol ester. This derivative is stable to air and moisture and can be purified by standard techniques like column chromatography. If the free boronic acid is required, the pinacol ester can be deprotected through several methods:

Transesterification: Treatment with a different diol, often in the presence of an acid catalyst, can be used, although this is less common for deprotection.

Hydrolysis: More commonly, the pinacol ester is hydrolyzed to the boronic acid. This can be achieved under acidic conditions, for example, by stirring with aqueous HCl. Another common method involves treatment with a periodate (B1199274) salt, such as sodium periodate, or by using a biphasic system with an oxidant.

Preparation of Boronic Acid Pinacol Esters and Other Boronate Esters

Boronic acid pinacol esters are widely used surrogates for boronic acids due to their enhanced stability, easier purification, and compatibility with a broad range of reaction conditions. The most prevalent method for synthesizing pyrimidine pinacol esters is the palladium-catalyzed Miyaura borylation reaction. This process typically involves the cross-coupling of a pyrimidine halide (e.g., 4-chloro- or 4-bromo-2-morpholinopyrimidine) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction requires a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium acetate, in an inert solvent like dioxane. chemicalbook.comresearchgate.net

An alternative route involves a halogen-metal exchange followed by borylation. arkat-usa.orgnih.gov This method treats the pyrimidine halide with a strong organolithium base (e.g., n-butyllithium) at low temperatures to generate a lithiated pyrimidine intermediate. This intermediate is then quenched with a borate ester, such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane), to form the boronate ester after an acidic workup. researchgate.netgoogle.com Subsequent esterification with pinacol under dehydrating conditions can yield the final pinacol ester. google.com

| Starting Material | Reagents | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyrimidine | Bis(pinacolato)diboron | Pd(dppf)Cl₂ / Potassium Acetate | 1,4-Dioxane | 90 °C, 3 h | Good | chemicalbook.com |

| Polysubstituted Pyrimidine Halide | Bis(pinacolato)diboron | Pd(PPh₃)₄ / K₃PO₄ | DMF | 120 °C | 66% | researchgate.net |

| 2-Amino-5-bromopyrimidine (protected) | 1. n-BuLi 2. Triisopropyl borate 3. Pinacol | N/A | THF, Toluene | -78 °C to reflux | High | google.com |

Generation of Potassium Organotrifluoroborate Salts

Potassium organotrifluoroborate salts (R-BF₃K) serve as highly stable, crystalline, and easy-to-handle alternatives to the often-unstable boronic acids. orgsyn.org Their enhanced stability stems from the tetracoordinate, sp³-hybridized boron center. These salts are generally synthesized by treating a corresponding boronic acid or its ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.org The reaction is typically straightforward and results in the precipitation of the crystalline trifluoroborate salt, which can be purified by recrystallization. pitt.edu

A novel and more direct approach for the synthesis of C4-borylated pyrimidines has been developed that avoids the isolation of potentially unstable boronic acid intermediates. d-nb.infonih.gov This method relies on the condensation reaction of ynone trifluoroborates with amidines or guanidines in a solvent such as refluxing toluene. nih.gov This strategy provides direct access to pyrimidine-4-yl trifluoroborate salts and demonstrates the robustness of the trifluoroborate group, which remains intact under the reaction conditions while allowing for the formation of the pyrimidine ring. d-nb.infonih.gov This approach is versatile, tolerating a range of substituents on both the ynone and the amidine components. nih.gov

| Ynone Trifluoroborate | Amidine/Guanidine | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Potassium (4-phenylbut-3-yn-2-one)trifluoroborate | Benzamidine | Toluene | Reflux | Potassium (2,6-diphenylpyrimidin-4-yl)trifluoroborate | nih.gov |

| Various Aryl/Alkyl Ynone Trifluoroborates | Various Amidines | Toluene | Reflux | Corresponding Pyrimidin-4-yl Trifluoroborates | d-nb.infonih.gov |

| Ynone Trifluoroborates | N-Substituted Guanidines | Toluene | Reflux, 48 h | 2-Aminopyrimidine Trifluoroborates | researchgate.netresearchgate.net |

Utilization and Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronates

N-Methyliminodiacetic acid (MIDA) boronates are exceptionally stable organoboron reagents. bldpharm.com The MIDA ligand forms a dative bond with the boron atom, resulting in a tetracoordinate structure that protects the C-B bond from decomposition pathways like protodeboronation. sigmaaldrich.com These compounds are typically free-flowing, crystalline solids that are stable to air, moisture, and silica (B1680970) gel chromatography, making them highly convenient for synthesis and purification. bldpharm.comsigmaaldrich.com Despite their stability, the MIDA protecting group can be readily cleaved under mild aqueous basic conditions to slowly release the free boronic acid for use in reactions like Suzuki-Miyaura cross-coupling. sigmaaldrich.com

The synthesis of MIDA boronates can be achieved through the condensation of a boronic acid with N-methyliminodiacetic acid, typically under Dean-Stark conditions to remove water. nih.gov However, for sensitive heterocyclic boronic acids, a more robust, one-pot procedure has been developed starting from the corresponding halide. researchgate.netnih.gov This method involves a lithium-halogen exchange, reaction with a trialkyl borate (e.g., B(O-iPr)₃), and subsequent direct transligation with the disodium (B8443419) salt of MIDA at elevated temperatures. researchgate.net This protocol avoids the isolation of the often-unstable boronic acid intermediate and provides a general route to a wide range of heterocyclic MIDA boronates. nih.gov

| Starting Bromide | Key Reagents | General Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | 1. n-BuLi 2. B(O-iPr)₃ 3. MIDA, NaH | THF, Toluene, 85-110 °C | 2-Pyridyl MIDA boronate | researchgate.netnih.gov |

| 5-Bromothiazole | 1. n-BuLi 2. B(O-iPr)₃ 3. MIDA, NaH | THF, Toluene, 85-110 °C | 5-Thiazolyl MIDA boronate | researchgate.net |

| 2-Bromopyrazine | 1. n-BuLi 2. B(O-iPr)₃ 3. MIDA, NaH | THF, Toluene, 85-110 °C | 2-Pyrazinyl MIDA boronate | researchgate.net |

Green Chemistry Approaches to Boronic Ester Synthesis (e.g., Mechanochemistry)

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for boronic esters. rasayanjournal.co.ineurekaselect.com One of the most promising green techniques is mechanochemistry, which involves conducting reactions by mechanical grinding in the absence of a solvent. benthamdirect.comresearchgate.net This approach offers significant advantages, including the elimination of hazardous organic solvents, reduced waste generation, and high atom economy. rsc.org

The mechanochemical synthesis of boronic acid esters is remarkably simple and efficient. rsc.org It involves grinding a 1:1 mixture of a boronic acid and a diol, such as pinacol, in a ball mill or with a simple mortar and pestle. rsc.org The reaction proceeds to completion, often in nearly quantitative yields, without the need for heating or the azeotropic removal of water, which is required in traditional solution-phase esterifications. rsc.org This solvent-free method is applicable to a wide range of alkyl, aryl, and heteroaryl boronic acids and represents an environmentally friendly and waste-free process. benthamdirect.comrsc.org

| Boronic Acid | Diol | Method | Time | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pinacol | Grinding (mortar/pestle) | 5 min | 99% | rsc.org |

| Various Aryl Boronic Acids | Pentaerythritol | High-Speed Vibration Milling | 40 min | Near Quantitative | benthamdirect.comresearchgate.net |

| Heteroaryl Boronic Acids | Pinacol | Grinding (mortar/pestle) | 5-15 min | >95% | rsc.org |

Applications of 2 Morpholinopyrimidine 4 Boronic Acid in Complex Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.govlibretexts.orgillinois.edu This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or pseudohalide. libretexts.orgillinois.eduwwjmrd.com

The Suzuki-Miyaura cross-coupling reaction stands as a pivotal method for constructing C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and material science. nih.govwwjmrd.comnih.gov This reaction's utility is enhanced by the stability and low toxicity of boronic acids and their derivatives. chemrxiv.orgresearchgate.net The general mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgwwjmrd.com

2-Morpholinopyrimidine-4-boronic acid is a valuable coupling partner in Suzuki-Miyaura reactions, readily reacting with a diverse range of aryl and heteroaryl halides (Br, Cl) and pseudohalides (e.g., triflates). mdpi.commdpi.comnih.gov The pyrimidine (B1678525) ring, being an electron-deficient system, makes halogenated pyrimidines particularly reactive substrates for these cross-coupling reactions compared to their benzene (B151609) analogs. mdpi.comsemanticscholar.org This heightened reactivity facilitates the synthesis of a wide array of substituted pyrimidines. mdpi.comsemanticscholar.org

Successful couplings have been reported with various aryl bromides, including those with both electron-donating and electron-withdrawing substituents. mdpi.comsemanticscholar.org For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with different aryl and heteroaryl boronic acids has been demonstrated to produce novel pyrimidine analogs in good yields. mdpi.comsemanticscholar.org The reaction conditions are often optimized to favor the desired product, with factors like the choice of catalyst, base, and solvent playing a crucial role. mdpi.comsemanticscholar.org

Heteroaryl halides are also excellent coupling partners. For example, the coupling of 2,4-dichloropyrimidines with various heteroaryl boronic acids, such as furan- and thiophene-boronic acids, has been investigated. mdpi.comresearchgate.net While many heteroaryl boronic acids react efficiently, some, like thiophen-2-boronic acid, can sometimes lead to catalyst poisoning due to the presence of sulfur. mdpi.com Similarly, certain nitrogen-containing heteroaryl boronic acids, such as pyridinylboronic acids, may present challenges in the coupling reaction. mdpi.com The use of neopentyl heteroarylboronic esters under anhydrous conditions has been shown to be effective for challenging heteroaryl-heteroaryl couplings. nih.gov

| Pyrimidine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,4-dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent | mdpi.comsemanticscholar.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.comsemanticscholar.org |

| 5-chloropyrido[3,4-d]pyrimidine derivative | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | n-BuOH | Hydrolysis observed | researchgate.net |

| Cu(III) corrole (B1231805) with bromophenyl group | 2-dimethylaminopyrimidine-5-boronic acid pinacol (B44631) ester | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 35 | nih.gov |

In pyrimidine systems containing multiple halogen substituents, regioselectivity becomes a critical aspect of the Suzuki-Miyaura coupling. For polyhalogenated pyrimidines, the different positions on the ring exhibit intrinsic differences in reactivity, allowing for sequential, site-selective substitutions. mdpi.com

In the case of 2,4-dichloropyrimidines, the C4-position is preferentially substituted in Suzuki cross-coupling reactions. mdpi.comsemanticscholar.org This regioselectivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond. mdpi.com This preference allows for the straightforward synthesis of C4-substituted pyrimidines in good to excellent yields. mdpi.comsemanticscholar.org A study investigating the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with a variety of aryl and heteroaryl boronic acids consistently showed substitution at the C4 position. mdpi.comsemanticscholar.org

Chemoselectivity is also a key consideration, particularly when the coupling partners contain multiple reactive sites. The Suzuki-Miyaura reaction generally exhibits high functional group tolerance, allowing for the presence of various functional groups without the need for protection. mdpi.comsemanticscholar.org However, in molecules with multiple halide or pseudohalide groups, the reaction can often be controlled to favor substitution at the more reactive site. For instance, in 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, a novel regioselective halogen discrimination has been developed to access trisubstituted products through sequential Suzuki-Miyaura couplings. researchgate.net

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalytic system, which includes the palladium source, the ligand, and the base. wwjmrd.com A wide variety of palladium catalysts, such as Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃, have been employed for the coupling of pyrimidine derivatives. libretexts.orgmdpi.commdpi.comresearchgate.net

The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. wwjmrd.com Phosphine-based ligands are commonly used, with examples including triphenylphosphine (B44618) (PPh₃) and more specialized, sterically hindered biaryl phosphine (B1218219) ligands like XPhos and SPhos, which have been shown to be highly effective for challenging couplings. researchgate.netnih.gov N-heterocyclic carbenes (NHCs) have also emerged as a significant class of ligands, offering strong σ-donation and steric shielding, which can enhance catalytic activity. mdpi.com

The choice of base is also critical for the reaction's success. wwjmrd.com The base is involved in the transmetalation step of the catalytic cycle. wwjmrd.com Common inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃). mdpi.commdpi.commdpi.com The selection of the base can influence the reaction rate and yield, and is often optimized for a specific substrate combination. mdpi.comresearchgate.net

| Palladium Source | Ligand | Base | Typical Application | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, K₃PO₄ | General coupling of dichloropyrimidines | mdpi.commdpi.com |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Coupling of challenging heteroaryl chlorides | researchgate.net |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Coupling of heteroaryl boronic esters | researchgate.netnih.gov |

| Pd-NHC Complexes | N-Heterocyclic Carbene | K₂CO₃ | Coupling in aqueous media | researchgate.net |

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. chemrxiv.orgresearchgate.net In the context of the Suzuki-Miyaura coupling, this has led to the exploration of aqueous reaction media and other "green" solvents. researchgate.netmdpi.com Water is an attractive solvent due to its low cost, non-flammability, and minimal environmental impact. researchgate.net

The Suzuki-Miyaura reaction can be effectively performed in water or aqueous solvent mixtures, often with the aid of water-soluble ligands or phase-transfer catalysts. nih.govmdpi.com The use of water can sometimes enhance reaction rates and selectivity. nih.gov For instance, the addition of water to a dioxane solvent system has been shown to improve the efficiency of the coupling between PyFluor and boronic esters by facilitating the in-situ hydrolysis of the ester to the more reactive boronic acid. nih.gov

The development of heterogeneous catalysts, where the palladium catalyst is supported on a solid material, is another approach to greener synthesis. researchgate.net These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net Metal-organic frameworks (MOFs) have been explored as supports for palladium-N-heterocyclic carbene complexes, creating efficient and reusable heterogeneous catalysts for Suzuki-Miyaura couplings in water. researchgate.net Microwave irradiation has also been employed as an eco-friendly activation method, often leading to significantly shorter reaction times and improved yields. semanticscholar.orgmdpi.com

While the standard Suzuki-Miyaura coupling creates bonds between sp²-hybridized carbon atoms, significant progress has been made in developing stereoselective variants of the reaction. These methods allow for the creation of chiral molecules with a high degree of stereochemical control, which is of paramount importance in the synthesis of pharmaceuticals and natural products. nih.govresearchgate.net

The stereochemical outcome of the Suzuki-Miyaura reaction, particularly in couplings involving sp³-hybridized boron reagents, is highly dependent on the reaction conditions, including the choice of ligand and the nature of the electrophile. nih.govresearchgate.net The transmetalation step can proceed through either a stereoretentive or a stereoinvertive pathway, and controlling which pathway is favored is key to achieving high stereoselectivity. researchgate.net

For instance, studies have shown that the electronic properties of the phosphine ligand can dictate the stereochemical course of the reaction. nih.gov Bulky, electron-deficient ligands can promote a stereoretentive pathway, while bulky, electron-rich ligands can favor a stereoinvertive pathway. nih.gov The development of catalytic enantioselective desymmetrization of 1,2-bisboronic esters via Suzuki-Miyaura coupling provides a powerful method for preparing enantioenriched cyclopropyl (B3062369) boronates with three contiguous stereocenters. nih.gov This highlights the potential for creating complex, three-dimensional structures with precise stereochemical control using variants of the Suzuki-Miyaura reaction.

Suzuki-Miyaura Coupling: A Cornerstone Application

Sequential and Double Cross-Coupling Strategies

The difunctional nature of pyrimidine derivatives bearing both a boronic acid and a displaceable group (such as a halogen) provides an excellent platform for sequential and double cross-coupling reactions. This allows for the controlled and stepwise introduction of different substituents onto the pyrimidine core, leading to the rapid assembly of highly diverse and complex molecules.

One common strategy involves the sequential Suzuki-Miyaura coupling of dihalopyrimidines. nih.govmdpi.com While direct examples involving this compound are not extensively detailed in the literature, the principles can be readily applied. For instance, a precursor like 2-morpholino-4,6-dichloropyrimidine could first undergo a regioselective Suzuki-Miyaura coupling at the more reactive C4 position with an aryl or heteroaryl boronic acid. The remaining chloro group at the C6 position can then be subjected to a second, different Suzuki-Miyaura coupling, or another type of cross-coupling reaction, to introduce a second distinct substituent. This stepwise approach offers precise control over the final structure of the trisubstituted pyrimidine.

A one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed, enabling the efficient synthesis of diarylated pyrimidines. rsc.orgmdpi.com This methodology highlights the feasibility of such sequential reactions on the pyrimidine scaffold. In a hypothetical application to a derivative of this compound, one could envision a scenario where the boronic acid first participates in a Suzuki-Miyaura coupling, followed by the functionalization of another position on the pyrimidine ring that bears a suitable leaving group.

The following table illustrates a hypothetical sequential cross-coupling strategy starting from a di-functionalized 2-morpholinopyrimidine precursor.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-morpholino-4-chloro-6-iodopyrimidine | Arylboronic Acid 1, Pd Catalyst, Base | 2-morpholino-4-chloro-6-arylpyrimidine |

| 2 | 2-morpholino-4-chloro-6-arylpyrimidine | This compound, Pd Catalyst, Base | 4-(2-morpholino-6-arylpyrimidin-4-yl)-2-morpholinopyrimidine |

Copper-Mediated Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling is a powerful copper-mediated reaction that forms carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or an alcohol. nih.govwikipedia.org This reaction is conducted under mild conditions, often at room temperature and open to the air, making it an attractive alternative to palladium-catalyzed methods. nih.gov this compound is a suitable substrate for Chan-Lam coupling, allowing for the introduction of various amino and alkoxy groups at the 4-position of the pyrimidine ring.

The general mechanism of the Chan-Lam coupling involves the formation of a copper-aryl complex, which then undergoes oxidative addition with the amine or alcohol, followed by reductive elimination to yield the desired product. nih.gov The reaction is tolerant of a wide range of functional groups, which is advantageous in the synthesis of complex molecules. acs.org

Below is a table summarizing representative Chan-Lam couplings with aryl boronic acids, which are analogous to the expected reactivity of this compound.

| Boronic Acid | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Phenylboronic acid | Aniline | Cu(OAc)₂, Pyridine | Diphenylamine |

| 4-Methoxyphenylboronic acid | Phenol | Cu(OAc)₂, Et₃N | 4-Methoxydiphenyl ether |

| 2-Naphthylboronic acid | Benzylamine | Cu(OAc)₂, DMAP | N-Benzyl-2-naphthylamine |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira, Lieberskind-Strogl)

Beyond Suzuki and Chan-Lam couplings, this compound and its derivatives can participate in a range of other transition metal-catalyzed reactions to form diverse carbon-carbon and carbon-heteroatom bonds.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by palladium. While boronic acids are not direct partners in the Stille reaction, a halogenated precursor to this compound, such as 4-chloro-2-morpholinopyrimidine, could be coupled with an organostannane to introduce a new substituent.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net Similar to the Stille coupling, a halogenated 2-morpholinopyrimidine derivative would be the typical substrate. This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in organic synthesis. nih.govnih.govelsevierpure.com

Liebeskind-Strogl Coupling: This palladium-catalyzed reaction couples a thioester with a boronic acid in the presence of a copper(I) carboxylate co-catalyst. wikipedia.orgnih.govnih.gov This reaction is particularly useful as it proceeds under neutral conditions. researchgate.net this compound could potentially be coupled with a suitable thioester to form a ketone, providing a unique disconnection for the synthesis of complex molecules. nih.gov

Role as a Versatile Building Block

The inherent structural features of this compound make it a highly versatile building block for the synthesis of a wide array of functional molecules. The pyrimidine core is a key pharmacophore in numerous approved drugs, and the morpholine (B109124) and boronic acid functionalities provide avenues for further diversification and conjugation.

Construction of Diverse Pyrimidine-Containing Molecular Architectures

The ability of this compound to participate in various cross-coupling reactions allows for the construction of a vast library of substituted pyrimidines. By systematically varying the coupling partners in reactions such as the Suzuki-Miyaura and Chan-Lam couplings, chemists can generate molecules with diverse electronic and steric properties. This diversity-oriented approach is crucial in the early stages of drug discovery for exploring structure-activity relationships (SAR). nih.govnih.govresearchgate.net

The synthesis of 2,4-disubstituted and 2,4,6-trisubstituted pyrimidines is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound. nih.gov The 2-morpholino group often imparts favorable pharmacokinetic properties, while the substituent introduced via the boronic acid at the 4-position can be tailored to interact with specific biological targets.

Synthesis of Scaffolds for Advanced Chemical Biology Research

The pyrimidine scaffold is a key component of many kinase inhibitors. rsc.orgacs.orgnih.govrsc.orgresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2-morpholinopyrimidine core can serve as a "hinge-binding" motif, interacting with the ATP-binding site of kinases. The substituent at the 4-position, introduced via the boronic acid, can then be designed to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

The development of pyrimidine-based scaffolds is a major focus of research in the design of inhibitors for kinases such as Aurora kinases and Polo-like kinases. nih.govnih.gov The modular synthesis enabled by building blocks like this compound facilitates the rapid generation of compound libraries for screening against these important therapeutic targets. rsc.orgresearchgate.net

The following table showcases examples of kinase inhibitors that feature a substituted pyrimidine core, illustrating the importance of this scaffold in drug design.

| Inhibitor | Target Kinase(s) | Therapeutic Area |

|---|---|---|

| Gefitinib | EGFR | Cancer |

| Imatinib | BCR-Abl, c-KIT, PDGFR | Cancer |

| Axitinib | VEGFR, PDGFR, c-KIT | Cancer |

Integration into Total Synthesis of Complex Natural Products and Analogues

While direct examples of the incorporation of this compound into the total synthesis of natural products are not readily found in the literature, the pyrimidine motif is present in a number of naturally occurring bioactive compounds. nih.govresearchgate.netnih.govrsc.org The synthetic versatility of functionalized pyrimidines makes them attractive building blocks for the synthesis of complex natural product analogues.

The general strategy would involve the synthesis of a fragment of the natural product containing the 2-morpholinopyrimidine core, which could then be elaborated and coupled with other fragments to complete the total synthesis. The boronic acid functionality would serve as a key handle for one of the fragment coupling reactions. This approach allows for the late-stage introduction of the pyrimidine moiety, which can be beneficial for convergent synthetic strategies.

Catalytic and Reagent Applications in Organic Transformations

This compound possesses a unique combination of a Lewis acidic boron center, a π-deficient pyrimidine ring, and an electron-donating morpholino group. This distinct electronic and structural profile suggests its potential utility in a range of catalytic and stoichiometric applications in organic synthesis.

Lewis Acid Catalysis and Activation of Substrates

Boronic acids are known to function as Lewis acid catalysts, activating substrates through the formation of covalent adducts or through non-covalent interactions. rug.nlrsc.org The empty p-orbital on the boron atom can accept a pair of electrons from a Lewis basic functional group, such as a carbonyl or hydroxyl group, thereby enhancing the electrophilicity of the substrate. nih.govresearchgate.netrsc.org This activation can facilitate a variety of subsequent transformations.

In the context of this compound, the Lewis acidity of the boronic acid moiety is modulated by the electronic properties of the morpholinopyrimidine scaffold. While specific studies detailing the Lewis acid catalytic activity of this particular compound are not extensively reported, the general principles of boronic acid catalysis can be extrapolated. For instance, in reactions such as Friedel-Crafts alkylations, boronic acid catalysts have been shown to facilitate the formation of carbocation intermediates from benzylic alcohols, leading to the formation of new carbon-carbon bonds. rsc.org The efficiency of such catalysis can be influenced by the electronic nature of the boronic acid.

Table 1: Potential Substrates for Activation by this compound as a Lewis Acid Catalyst

| Substrate Class | Functional Group Activated | Potential Transformation |

| Aldehydes & Ketones | Carbonyl | Nucleophilic Addition, Cycloadditions |

| Carboxylic Acids | Carbonyl | Amidation, Esterification |

| Alcohols | Hydroxyl | Friedel-Crafts Alkylation, Etherification |

| Imines | C=N bond | Nucleophilic Addition |

The presence of the nitrogen atoms in the pyrimidine ring and the oxygen atom of the morpholino group could potentially play a role in substrate binding and activation, possibly leading to unique reactivity or selectivity profiles compared to simpler aryl boronic acids. Further research is needed to fully elucidate the specific applications of this compound as a Lewis acid catalyst and to characterize its catalytic efficacy in various organic transformations.

Boron-Mediated Amidation and Other Condensation Reactions

One of the most significant applications of boronic acids in catalysis is in promoting the direct amidation of carboxylic acids with amines. nih.govmdpi.comorgsyn.orgresearchgate.net This transformation is of fundamental importance in organic and medicinal chemistry for the formation of amide bonds. Boronic acid catalysts facilitate the dehydration of the carboxylic acid and amine, which is a thermodynamically unfavorable process. nih.gov

The general mechanism for boronic acid-catalyzed amidation involves the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine. nih.gov Several mechanistic pathways have been proposed, with some studies suggesting the involvement of dimeric B-O-B species that orchestrate the activation of the carboxylic acid and the delivery of the amine. nih.gov

While specific examples employing this compound as a catalyst for amidation are not widely available in the literature, its structural features suggest it could be a viable catalyst. The electron-withdrawing nature of the pyrimidine ring could enhance the Lewis acidity of the boron center, potentially increasing its catalytic activity. Cooperative catalysis involving a boronic acid and an additive like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be highly effective for dehydrative condensation reactions. nih.govrsc.orgresearchgate.netscispace.com

Table 2: Representative Boron-Mediated Amidation Reaction Conditions

| Carboxylic Acid | Amine | Boronic Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetic Acid | Aniline | Phenylboronic Acid | Toluene | Reflux | Moderate |

| Benzoic Acid | Benzylamine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Toluene | Reflux | High |

| 4-Phenylbutyric Acid | 3,5-Dimethylpiperidine | 3,4,5-Trifluorophenylboronic acid | Toluene | Reflux | High |

Other condensation reactions, such as the formation of imines and oximes, can also be catalyzed by boronic acids through the activation of the carbonyl component. rug.nl The ability of this compound to catalyze these and other condensation reactions remains an area for future exploration.

Conjugate Additions and Homologations

Boronic acids are widely used as nucleophilic partners in transition metal-catalyzed conjugate addition reactions to α,β-unsaturated carbonyl compounds. chemrxiv.orgresearchgate.netrsc.orgbeilstein-journals.orgtdl.org These reactions, often catalyzed by rhodium or palladium complexes, allow for the formation of carbon-carbon bonds and the creation of chiral centers. beilstein-journals.org The choice of ligand on the metal catalyst is crucial for achieving high enantioselectivity. chemrxiv.org

Table 3: General Scheme for Conjugate Addition of a Boronic Acid

| α,β-Unsaturated Compound | Boronic Acid | Catalyst System | Product |

| Cyclohexenone | Phenylboronic Acid | [Rh(acac)(CO)2] / BINAP | 3-Phenylcyclohexanone |

| Chalcone | Naphthylboronic Acid | [Pd(OAc)2] / Chiral Phosphine | β-Naphthyl-β-phenylpropiophenone |

Homologation reactions, such as the Matteson homologation, involve the reaction of a boronic ester with a halomethyl)lithium reagent to extend the carbon chain by one carbon atom. mdpi.comu-tokyo.ac.jp This methodology is a powerful tool for the stereocontrolled synthesis of complex molecules. mdpi.com While this reaction is typically performed with boronic esters, the parent boronic acid can be readily converted to the necessary ester. The application of homologation reactions to this compound would open up avenues for the synthesis of novel pyrimidine-containing building blocks with extended side chains.

Mechanistic Investigations and Computational Chemical Studies of 2 Morpholinopyrimidine 4 Boronic Acid Reactions

Detailed Elucidation of Cross-Coupling Mechanisms

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction of 2-Morpholinopyrimidine-4-boronic acid involves a catalytic cycle centered around a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. libretexts.org This cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Analysis of the Catalytic Cycle: Oxidative Addition, Transmetalation, and Reductive Elimination

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex. libretexts.orgmdpi.com For pyrimidine-containing substrates, the electron-deficient nature of the pyrimidine (B1678525) ring can influence the rate of this step. mdpi.com Theoretical studies on related dihalopyridines have shown that the formation of pre-reactive complexes between the palladium catalyst and the substrate is a critical factor in determining the activation energy of the oxidative addition process. researchgate.net

Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex. This is often the rate-determining step of the catalytic cycle. wordpress.com For this compound, this process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the morpholinopyrimidine moiety to the palladium center. mdpi.comwordpress.com Mechanistic studies on similar heteroaryl boronic acids have highlighted the potential for the nitrogen atoms in the heterocyclic ring to coordinate with the palladium center, which can sometimes inhibit the catalytic activity. mdpi.com

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired product with a new carbon-carbon bond. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgmdpi.com The steric and electronic properties of the ligands attached to the palladium center play a significant role in promoting this step. Bulky and electron-donating ligands can facilitate reductive elimination by increasing the steric congestion around the metal center. libretexts.org

Influence of Activators and Reaction Conditions on Boron Activation

Activators, typically bases, are essential for the activation of the boronic acid in the transmetalation step. The choice of base can significantly impact the reaction efficiency. Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). mdpi.com The role of the base is to convert the neutral boronic acid into a more reactive anionic boronate species (e.g., a trihydroxyborate), which is more adept at transferring its organic group to the palladium(II) complex. wordpress.comnih.gov

The reaction conditions, including solvent and temperature, also play a crucial role. A mixture of an organic solvent (like dioxane or toluene) and water is often employed to dissolve both the organic and inorganic reagents. mdpi.com Temperature can influence the reaction rate, with higher temperatures often leading to faster conversions, although this can also promote side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom. mdpi.com

| Parameter | Influence on Boron Activation | Typical Conditions for Pyrimidine Systems |

| Base (Activator) | Converts boronic acid to a more nucleophilic boronate species. | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | Affects solubility of reactants and catalyst; can influence catalyst stability and activity. | Dioxane/Water, Toluene/Water |

| Temperature | Increases reaction rate but can also lead to decomposition or side reactions. | 60-100 °C |

Ligand Design and Their Mechanistic Role in Catalysis

The ligands coordinated to the palladium center are critical in modulating the catalyst's stability, solubility, and reactivity throughout the catalytic cycle. For challenging substrates like nitrogen-containing heterocycles, the rational design of ligands is paramount. nih.gov Electron-rich and sterically hindered phosphine (B1218219) ligands, such as SPhos and XPhos, have proven to be highly effective in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles. nih.gov

These bulky ligands promote the formation of monoligated palladium species, which are often more reactive in the oxidative addition step. libretexts.org Furthermore, their steric bulk can facilitate the final reductive elimination step. libretexts.org The electron-donating nature of these ligands increases the electron density on the palladium center, which can enhance the rate of oxidative addition, particularly with less reactive aryl chlorides. libretexts.org In the context of this compound, the Lewis basic nitrogen atoms of the pyrimidine and morpholine (B109124) moieties can potentially coordinate to the palladium center and act as catalyst poisons. Well-designed, bulky ligands can mitigate this inhibitory effect by sterically shielding the metal center. nih.gov

Radical Pathways in Boronic Acid Reactivity

While the Suzuki-Miyaura reaction is predominantly understood through an ionic, two-electron pathway, the involvement of radical species has been proposed under certain conditions. For organoboranes in general, radical generation can occur through cleavage of the carbon-boron bond, initiated by redox processes. However, for aryl boronic acids in typical palladium-catalyzed cross-coupling reactions, radical pathways are less common but cannot be entirely ruled out, especially in the presence of certain additives or under photochemical conditions. DFT modeling of related systems has been used to explore the feasibility of single-electron transfer (SET) steps that could lead to radical intermediates. mdpi.com For the reactions of this compound, there is currently no direct evidence to suggest a significant contribution from radical pathways under standard Suzuki-Miyaura conditions.

Quantum Mechanical and Molecular Modeling Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of catalytic reactions. These methods provide detailed insights into reaction pathways, transition state geometries, and the electronic structures of intermediates that are often difficult to characterize experimentally.

Density Functional Theory (DFT) Studies for Reaction Pathways and Intermediates

DFT calculations have been extensively applied to model the Suzuki-Miyaura cross-coupling reaction. For systems analogous to this compound, DFT studies have provided valuable information on the energetics of the catalytic cycle. mdpi.commdpi.com

Reaction Pathways: DFT calculations can map out the potential energy surface of the entire catalytic cycle, identifying the most favorable reaction pathway. For example, studies on the transmetalation step have computationally compared the "oxo-palladium pathway" (where a hydroxide (B78521) ligand on palladium facilitates the reaction with the neutral boronic acid) and the "boronate pathway" (involving the direct reaction of a boronate with the palladium-halide complex). mdpi.comacs.org These studies often conclude that the specific pathway is dependent on the reaction conditions and the nature of the reactants. acs.org

Intermediates: DFT is used to calculate the structures and relative stabilities of various intermediates in the catalytic cycle. For instance, the geometry of the palladium(II) complexes formed after oxidative addition and before reductive elimination can be optimized. mdpi.com Computational studies on related pyrimidine derivatives have been used to analyze their electronic properties and reactivity descriptors, providing a theoretical basis for understanding their behavior in cross-coupling reactions. mdpi.com

Below is a table summarizing key findings from DFT studies on related Suzuki-Miyaura systems that can be extrapolated to the reactivity of this compound.

| Mechanistic Aspect | Key DFT Findings from Analogous Systems |

| Oxidative Addition | The energy barrier is influenced by the electronic nature of the halide and the steric/electronic properties of the phosphine ligand. researchgate.net The nitrogen atom in heterocyclic substrates can affect the stability of the pre-catalyst complex. researchgate.net |

| Transmetalation | The "oxo-palladium pathway" is often energetically favored. The structure of the boronate and the nature of the base are critical. mdpi.comresearchgate.net |

| Reductive Elimination | Sterically demanding ligands lower the energy barrier for this step. The electronic nature of the coupling partners also plays a role. acs.org |

Predicting Reactivity, Selectivity, and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity, selectivity, and electronic properties of molecules like this compound. These theoretical studies provide valuable insights into the molecule's behavior in chemical reactions, complementing experimental findings.

Computational models can predict the selectivity of these reactions. For instance, in cross-coupling reactions, the regioselectivity is a critical factor. DFT calculations can determine the relative energies of possible transition states, thereby predicting the most likely product. The electronic properties of substituted aryl boronic acids have been shown to influence reaction outcomes. Electron-donating groups on the aromatic ring generally enhance the rate of transmetalation in Suzuki-Miyaura couplings, while electron-withdrawing groups can have the opposite effect. In the case of this compound, the electronic influence of the 2-morpholinopyrimidine core on the boronic acid's reactivity is a key area of computational investigation.

Key electronic properties that are typically calculated to understand reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For pyrimidine derivatives, these calculations can reveal the most likely sites for electrophilic and nucleophilic attack. nih.gov

The following interactive table summarizes key electronic properties that can be predicted for this compound and related compounds using DFT calculations.

| Property | Predicted Value for this compound | Significance |

| HOMO Energy | (Typical range for similar molecules: -6.0 to -7.0 eV) | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | (Typical range for similar molecules: -1.0 to -2.0 eV) | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | (Typical range for similar molecules: 4.0 to 5.0 eV) | Correlates with chemical stability; a smaller gap implies higher reactivity. |

| Dipole Moment | (Calculated value) | Provides insight into the molecule's polarity and its interaction with polar solvents and reagents. |

| Mulliken Atomic Charges | (Calculated for each atom) | Reveals the distribution of electron density and identifies potential sites for nucleophilic and electrophilic attack. |

These computational predictions are invaluable for designing new synthetic routes and for understanding the underlying mechanisms of reactions involving this compound.

Investigation of Boron-Heteroatom Interactions (e.g., Boron-Nitrogen Interactions)

A significant area of mechanistic and computational investigation for molecules like this compound is the potential for intramolecular interactions between the boron atom and nearby heteroatoms, particularly the nitrogen atoms of the pyrimidine ring and the morpholine substituent. These interactions can have a profound impact on the compound's conformation, reactivity, and stability.

The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid. It can form a dative bond with a Lewis base, such as a nitrogen atom with a lone pair of electrons. In the case of this compound, the proximity of the nitrogen atom at position 3 of the pyrimidine ring to the boronic acid group at position 4 could facilitate an intramolecular boron-nitrogen (B-N) coordination. Computational studies are essential for determining the existence and strength of such interactions. researchgate.netnih.gov

These studies typically involve geometry optimization of different conformers of the molecule to identify the most stable arrangement. The distance between the boron and nitrogen atoms is a key parameter; a B-N distance significantly shorter than the sum of their van der Waals radii is indicative of a bonding interaction. Quantum chemical calculations can also quantify the energy of this interaction. nih.gov

The presence of an intramolecular B-N bond can lead to a tetracoordinate boron center, which alters the geometry around the boron from trigonal planar to tetrahedral. This change in coordination has significant chemical consequences. For instance, tetracoordinate boronates are generally more stable and less prone to protodeboronation than their tricoordinate counterparts. This can affect the efficiency of cross-coupling reactions.

The following table outlines the key aspects and findings from computational investigations into boron-heteroatom interactions in analogous systems.

| Interaction Type | Key Computational Parameters | Predicted Consequences for this compound |

| Intramolecular B-N Dative Bond | B-N bond distance, B-N bond energy, Natural Bond Orbital (NBO) analysis | Increased stability of the molecule, altered geometry at the boron center (trigonal planar to tetrahedral), modified reactivity in cross-coupling reactions. |

| Through-Space Interactions | Non-covalent interaction (NCI) plots, Quantum Theory of Atoms in Molecules (QTAIM) analysis | Influence on the preferred conformation of the molecule, potential impact on crystal packing in the solid state. |

| Solvent Effects | Implicit or explicit solvent models in DFT calculations | The strength of the B-N interaction can be highly dependent on the solvent environment. Polar, protic solvents may compete for coordination to the boron atom. |

The investigation of these boron-heteroatom interactions provides a deeper understanding of the intrinsic properties of this compound and is crucial for rationalizing its chemical behavior and for the design of new derivatives with tailored properties.

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Characterization of Novel Compounds and Reaction Intermediates

Spectroscopic methods are indispensable for elucidating the molecular architecture of newly synthesized compounds like 2-Morpholinopyrimidine-4-boronic acid. These techniques probe the interactions of molecules with electromagnetic radiation, yielding detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments would provide a comprehensive picture of its molecular framework.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the presence of the morpholine (B109124) and pyrimidine (B1678525) rings. The protons on the morpholine ring would typically appear as multiplets in the upfield region, while the pyrimidine ring protons would resonate at lower field due to the electron-withdrawing nature of the nitrogen atoms. The proton of the boronic acid group is often broad and may exchange with residual water in the solvent.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The number of distinct signals would indicate the molecular symmetry, and their chemical shifts would be characteristic of the different carbon environments within the morpholine, pyrimidine, and boronic acid moieties.

Given the presence of boron, ¹¹B NMR spectroscopy is a valuable tool. nih.gov It provides direct evidence for the presence and electronic environment of the boron atom. nih.gov For a boronic acid, a characteristic signal would be expected in the ¹¹B NMR spectrum, and its chemical shift can be sensitive to the surrounding molecular structure and any intermolecular interactions. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H5 | 7.0 - 7.5 | 110 - 115 |

| Pyrimidine-H6 | 8.5 - 9.0 | 155 - 160 |

| Morpholine-CH₂N | 3.7 - 3.9 | 45 - 50 |

| Morpholine-CH₂O | 3.6 - 3.8 | 65 - 70 |

| Pyrimidine-C2 | - | 160 - 165 |

| Pyrimidine-C4 | - | 165 - 170 (broadened by B) |

| Pyrimidine-C5 | 7.0 - 7.5 | 110 - 115 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the calculation of its molecular formula.

For this compound (C₈H₁₂BN₃O₃), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. This technique is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions. Modern ionization techniques such as electrospray ionization (ESI) are well-suited for analyzing polar molecules like the target compound.

Table 2: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₈H₁₂BN₃O₃ | [M+H]⁺ | 210.0990 |

| C₈H₁₂BN₃O₃ | [M+Na]⁺ | 232.0810 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

IR spectroscopy would be used to identify characteristic vibrational frequencies of the functional groups in this compound. Key expected absorptions would include O-H stretching from the boronic acid, C-N and C-O stretching from the morpholine and pyrimidine rings, and B-O stretching. The presence of these characteristic bands would provide further confirmation of the compound's structure. researchgate.net

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The pyrimidine ring, being an aromatic system, is expected to exhibit characteristic π-π* transitions in the UV region. The position and intensity of these absorption bands can be influenced by the substituents on the ring, in this case, the morpholino and boronic acid groups. nih.gov

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (Boronic acid) | 3200 - 3600 (broad) |

| C-H (Aromatic/Aliphatic) | 2850 - 3100 |

| C=N, C=C (Pyrimidine ring) | 1500 - 1650 |

| B-O (Boronic acid) | 1300 - 1400 |

| C-N (Morpholine) | 1100 - 1300 |

Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the separation, identification, and quantification of this compound, especially in complex mixtures.

The analysis of boronic acids by Liquid Chromatography-Mass Spectrometry (LC/MS) can sometimes be challenging due to their polarity and potential for forming trimolecular anhydrides (boroxines). nih.gov Derivatization is a common strategy to improve their chromatographic behavior and enhance their detection sensitivity. acs.orgresearchgate.netfigshare.com

One common approach is the formation of a stable cyclic ester with a diol, such as pinacol (B44631), to create a less polar and more volatile derivative. Another strategy involves derivatization with N-methyliminodiacetic acid (MIDA), which can also improve the compound's properties for LC/MS analysis. acs.orgresearchgate.net These derivatization reactions can increase the sensitivity and linearity of the analytical method, allowing for quantification at very low levels. acs.orgresearchgate.netfigshare.com

For the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. nih.govcreative-proteomics.comnih.gov

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govplos.org The compound of interest is first separated from other components in the mixture by the LC column. The eluting compound is then ionized and subjected to two stages of mass analysis. In the first stage, the parent ion corresponding to the protonated or deprotonated molecule is selected. This parent ion is then fragmented, and the resulting fragment ions are analyzed in the second stage. This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive method for both qualitative identification and quantitative analysis of the target compound, even at trace levels. nih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-methyliminodiacetic acid |

X-ray Crystallography for Solid-State Structure and Mechanistic Insights

X-ray crystallography is a pivotal analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the solid-state structure of a compound and inferring its mechanistic behavior in various chemical and biological processes. Although a specific crystal structure for this compound has not been detailed in publicly available literature, extensive crystallographic studies on related boronic acids, pyrimidine derivatives, and morpholine-containing compounds offer a strong basis for predicting its structural characteristics and the nature of its supramolecular assemblies.

The solid-state structure of this compound is expected to be significantly influenced by the formation of robust hydrogen bonds, a characteristic feature of boronic acids. Typically, boronic acids form dimeric structures or extended polymeric chains in the solid state through intermolecular hydrogen bonds between their B(OH)2 groups. The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, leading to well-defined supramolecular synthons.

The conformation of the morpholine ring, which typically adopts a chair conformation, and its orientation relative to the pyrimidine ring will be crucial in determining the steric hindrance and the accessibility of the various interaction sites. The crystal structure would reveal the planarity of the pyrimidine ring and the precise geometry around the boron atom, which is expected to be trigonal planar, although tetrahedral geometries can be observed in the presence of strong Lewis bases.

Mechanistic insights can also be derived from the detailed structural information provided by X-ray crystallography. For instance, the analysis of co-crystal structures of boronic acids with target proteins has been instrumental in understanding their mechanism of action as enzyme inhibitors. acs.orgnih.gov In such structures, the boronic acid can form a covalent bond with a catalytic serine residue in the active site, leading to a tetrahedral boron intermediate. The specific interactions between the inhibitor and the surrounding amino acid residues, as revealed by crystallography, are key to understanding its potency and selectivity.

For this compound, a detailed crystallographic analysis would illuminate how the morpholine and pyrimidine substituents contribute to binding with a biological target. The solid-state conformation and the established intermolecular interaction patterns can provide a model for how the molecule might present itself to a binding pocket. This structural data is crucial for structure-based drug design, enabling the rational modification of the molecule to enhance its therapeutic properties.

Hypothetical Crystallographic Data for this compound

While no experimental data is available, a hypothetical table of crystallographic parameters can be constructed based on typical values for similar organic compounds. This serves to illustrate the type of information obtained from an X-ray diffraction experiment.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1010.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor | 0.045 |

This data is purely illustrative and not based on experimental results.

Expected Intermolecular Interactions

A table summarizing the likely intermolecular interactions that would be observed in the crystal structure of this compound can be proposed.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | Boronic acid -OH | Boronic acid -OH |

| Hydrogen Bond | Boronic acid -OH | Pyrimidine -N |

| Hydrogen Bond | Boronic acid -OH | Morpholine -O |

| π-π Stacking | Pyrimidine ring | Pyrimidine ring |

| C-H···π Interactions | C-H bonds | Pyrimidine ring |

Q & A

Basic: What are the common synthetic routes for preparing 2-Morpholinopyrimidine-4-boronic acid, and how is its purity validated?

Methodological Answer:

this compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a brominated or chlorinated pyrimidine precursor reacts with a boronic acid pinacol ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/water. The morpholine substituent is introduced either before or after boronation, depending on the stability of intermediates . Post-synthesis, purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. For example, the absence of residual palladium is confirmed via ICP-MS, while boronic acid functionality is validated by IR spectroscopy (B-O stretches at ~1350 cm⁻¹) .

Basic: How is this compound utilized in Suzuki-Miyaura coupling for drug discovery?

Methodological Answer:

This compound acts as a key building block in synthesizing biaryl or heterobiaryl structures. For instance, coupling with halogenated aromatic partners (e.g., aryl bromides) under optimized conditions (Na₂CO₃ base, 80°C, 12–24 hours) yields pharmacologically relevant scaffolds. Researchers must balance steric hindrance from the morpholine group with reactivity by adjusting catalyst loading (1–5 mol% Pd) and ligand systems (e.g., SPhos for hindered substrates) . Reaction progress is monitored by TLC (silica gel, UV visualization), and products are purified via flash chromatography (hexane/EtOAc gradients).

Advanced: What strategies mitigate hydrolysis of the boronic acid group during biological assays?

Methodological Answer:

Hydrolysis in aqueous media is addressed by:

- pH optimization : Buffering solutions to pH 7.4–8.5 stabilizes the boronate form .

- Co-solvents : Adding DMSO (≤10% v/v) improves solubility without destabilizing the boronic acid .

- Protecting groups : Using pinacol esters during synthesis, which are hydrolyzed in situ under assay conditions .

- Real-time monitoring : Fluorescence quenching assays track boronic acid integrity during cell-based studies (e.g., RAW 264.7 macrophages) .

Advanced: How does the morpholinopyrimidine moiety enhance target binding in anti-inflammatory applications?

Methodological Answer:

The morpholine ring improves solubility and hydrogen-bonding interactions with enzymatic targets (e.g., iNOS and COX-2), as demonstrated in molecular docking studies. For example, the oxygen in morpholine forms hydrogen bonds with Arg101 in iNOS, while the pyrimidine ring engages in π-π stacking with hydrophobic pockets . Biological evaluation involves LPS-stimulated macrophages, measuring NO inhibition (Griess assay) and protein expression (Western blot). IC₅₀ values for derivatives range from 5–20 µM, with structure-activity relationship (SAR) studies guiding substituent optimization .

Basic: How is this compound employed in boronate affinity chromatography?

Methodological Answer:

The compound’s boronic acid group reversibly binds diol-containing molecules (e.g., glycoproteins) at alkaline pH (8.5–10). Columns functionalized with this ligand are used to isolate biomolecules via dynamic covalent binding. Elution is achieved by shifting to acidic pH (≤4) or adding competitive diols (e.g., sorbitol). Binding capacity is quantified via frontal affinity chromatography, with dissociation constants (Kd) determined using Langmuir isotherms .

Advanced: How can contradictory data on binding affinity across studies be resolved?

Methodological Answer:

Discrepancies often arise from differences in:

- Assay conditions : Ionic strength (e.g., 150 mM NaCl vs. buffer-only) impacts boronate-diol equilibrium .

- Temperature : Binding affinity decreases at >37°C due to entropic effects .

- Competitive analytes : Endogenous anions (e.g., citrate) in biological samples interfere with binding .

Resolution requires standardized protocols (e.g., ITC or SPR for direct Kd measurement) and control experiments with reference compounds (e.g., 4-methoxyphenylboronic acid) .

Advanced: What computational methods predict the compound’s reactivity in multi-step syntheses?

Methodological Answer:

Density Functional Theory (DFT) calculates the electrophilicity of the boronic acid group and assesses steric effects from the morpholine substituent. For example, Fukui indices identify nucleophilic attack sites, while molecular dynamics (MD) simulations predict stability in cross-coupling transition states . Software like Gaussian or ORCA is used, with solvent effects modeled via COSMO. Results are validated experimentally by comparing predicted vs. observed yields in Suzuki reactions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile) and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles.

- Storage : Desiccated at 2–8°C under nitrogen to prevent boronic acid oxidation .

- Spill management : Neutralize with excess sodium bicarbonate and adsorb with vermiculite .

Advanced: How does the compound’s electronic structure influence its fluorescence quenching in sensor design?

Methodological Answer:

The electron-rich morpholine group enhances intramolecular charge transfer (ICT) in fluorophore-conjugated derivatives. Quenching occurs via photoinduced electron transfer (PET) upon diol binding, monitored via fluorescence spectroscopy (λex = 350 nm, λem = 450 nm). Quantum yield (Φ) and Stokes shift are calculated to optimize sensor sensitivity. For example, derivatives with pyrene fluorophores show >80% quenching efficiency for glucose detection .

Advanced: What in vitro models validate the compound’s anti-inflammatory mechanism beyond NO inhibition?

Methodological Answer:

- Cytokine profiling : ELISA quantifies TNF-α and IL-6 levels in LPS-stimulated macrophages .

- NF-κB pathway analysis : Luciferase reporter assays measure transcriptional activity in HEK293T cells .

- ROS detection : DCFH-DA fluorescence assays assess oxidative stress modulation .

Data triangulation confirms multi-target effects, reducing off-target risk in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.